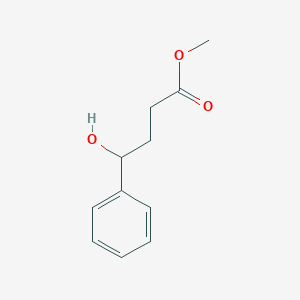

Methyl 4-hydroxy-4-phenylbutyrate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 4-hydroxy-4-phenylbutanoate |

InChI |

InChI=1S/C11H14O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |

InChI Key |

CMSDQUFMNBKXMN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Hydroxy 4 Phenylbutyrate and Analogues

Classical Chemical Synthesis Approaches

Classical synthesis strategies remain fundamental in the production of phenylbutyrate scaffolds. These approaches can be designed as either linear or convergent pathways and often employ well-established reactions such as condensations, reductions, and esterifications.

Multi-Step Linear Synthesis Strategies

Linear synthesis involves a sequential process where one starting material is converted into the final product through a series of consecutive reactions. One such pathway to an analogue of the target compound, (R)-2-hydroxy-4-phenylbutanoate, begins with readily available and cost-effective starting materials: benzaldehyde (B42025) and pyruvic acid. khanacademy.org This multi-step process includes an initial condensation, followed by esterification, and subsequent reduction steps to yield the desired product. khanacademy.org

Another example of a linear sequence starts from methyl 4-phenylbutanoate. oup.com This approach involves a series of transformations including benzylic bromination, displacement with cyanide, hydrolysis of both the ester and nitrile groups, reduction of the resulting carboxylic acid to an alcohol, and finally, lactone formation. oup.com While this specific sequence leads to a cyclic analogue, it exemplifies the step-by-step nature of linear synthesis in building molecular complexity on a pre-existing phenylbutyrate framework.

Convergent Synthesis Design for Phenylbutyrate Scaffolds

A notable example of a convergent strategy for a related structure, α-acyl-γ-hydroxylactams, utilizes an aldol (B89426) reaction of N-Boc-protected γ-methoxylactams. This method has been successfully applied to the total synthesis of biologically active natural products. While not a direct synthesis of Methyl 4-hydroxy-4-phenylbutyrate, it demonstrates the power of a convergent approach in constructing similar structural motifs.

Condensation Reactions in Precursor Formation

Condensation reactions are vital in forming the carbon-carbon bonds necessary to construct the precursors of this compound. organic-chemistry.org These reactions combine two molecules into a single molecule, often with the elimination of a small molecule like water. organic-chemistry.org

A prominent example is the Reformatsky reaction , which condenses an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgbyjus.comlibretexts.org In the context of synthesizing the target compound, benzaldehyde can be reacted with a methyl ester of a γ-halobutyrate or, more commonly, an α-haloacetate followed by chain extension. The reaction proceeds through the formation of an organozinc reagent, which then adds to the carbonyl group of the aldehyde. wikipedia.orglibretexts.org This method is advantageous as the organozinc reagents are typically less reactive than Grignard reagents, preventing unwanted side reactions with the ester group. wikipedia.org

Another relevant condensation is the initial step in the linear synthesis starting from benzaldehyde and pyruvic acid, which forms a β-unsaturated keto acid. khanacademy.org This product then undergoes further transformations to yield the desired hydroxy ester. khanacademy.org The Pechmann condensation, used to synthesize coumarins from a phenol (B47542) and a β-ketoester, further illustrates the utility of condensation reactions in creating complex aromatic compounds, although it does not directly produce the target molecule.

Hydrogenation and Reduction Reactions in Phenol and Ketone Derivatives

The reduction of a ketone precursor is a critical step in many synthetic routes to this compound. The precursor, methyl 4-oxo-4-phenylbutanoate, can be synthesized and subsequently reduced to the desired secondary alcohol.

Catalytic hydrogenation is a common method for this transformation. For instance, the hydrogenation of ethyl 2-oxo-4-phenylbutanoate, a close analogue, has been extensively studied. researchgate.net Various catalysts, including platinum and iridium on alumina (B75360) supports, have been employed for this asymmetric hydrogenation, aiming to produce specific enantiomers of the corresponding hydroxy ester. researchgate.net The reduction of 4-methylcinnoline (B75869) using catalysts like palladium on alumina or platinum oxide also demonstrates the effectiveness of catalytic hydrogenation in reducing cyclic structures to their saturated or partially saturated counterparts, a principle applicable to the reduction of aromatic or heterocyclic precursors if such a route were employed.

Esterification Reactions in the Formation of Methyl Esters

The final step in many syntheses of this compound is the esterification of the corresponding carboxylic acid, 4-hydroxy-4-phenylbutanoic acid. The Fischer-Speier esterification is a classical and widely used method for this purpose. wikipedia.org This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. wikipedia.orgyoutube.com This method is generally suitable for primary and secondary alcohols. wikipedia.org

Enantioselective Synthesis via Asymmetric Catalysis

The production of single enantiomers of chiral molecules is of great importance, and enantioselective synthesis provides a direct route to these compounds. For analogues of this compound, such as ethyl (R)-2-hydroxy-4-phenylbutanoate, enzymatic reductions have proven to be highly effective.

Chiral Ligand-Mediated Asymmetric Hydrogenation

The creation of chiral molecules through the asymmetric hydrogenation of double bonds stands as a highly effective synthetic strategy. nih.gov Transition-metal-catalyzed asymmetric hydrogenation, in particular, is a powerful method for producing chiral molecules due to its high efficiency and atom economy. nih.gov Over the past six decades, the use of noble metals combined with bidentate ligands has demonstrated remarkable reactivity and enantioselectivity in the asymmetric hydrogenation of various prochiral substrates. nih.gov

In recent years, the development of chiral tridentate ligands has become increasingly significant in the field of asymmetric hydrogenation. nih.gov These ligands, with their modular frameworks and diverse functionalities on their side arms, offer enhanced reactivity and stereoselectivity. nih.gov While significant progress has been made with noble metal catalysts, the design of chiral tridentate ligands for more abundant and less expensive earth metals is an area of growing interest. nih.gov

A notable application of this methodology is the asymmetric hydrogenation of 2-substituted dehydromorpholines, catalyzed by a bisphosphine-rhodium complex with a large bite angle. This approach has successfully yielded a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.gov The resulting chiral products can then be converted into key intermediates for the synthesis of valuable drug candidates. nih.gov

Organocatalytic Approaches for Stereoselective Transformations

Organocatalysis offers a valuable metal-free alternative for stereoselective transformations. One such example involves the use of a chiral frustrated Lewis pair (FLP) framework for the asymmetric hydrogenation of olefins. This metal-free and recyclable chiral catalyst has shown excellent performance, benefiting from a high local concentration of active sites and an enhanced chiral induction environment. unt.edu

Metal-Catalyzed Asymmetric Reactions

Metal-catalyzed asymmetric reactions are fundamental in the synthesis of chiral compounds. For instance, the enantioselective alkylation of N-protected alanine (B10760859) tert-butyl ester using a Maruoka catalyst, followed by a Miyaura borylation reaction, has been successfully employed to synthesize (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid in an enantioenriched form. nih.gov This highlights the power of combining different catalytic methods to achieve a desired chiral product. nih.gov

In another example, a series of enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives were synthesized. The process started from the corresponding N-protected 4-hydroxy derivatives, which were oxidized to the 4-oxo compounds. Subsequent addition of organometallic reagents, followed by hydrolysis and deprotection, yielded the final products. nih.gov A key finding was that the stereoconfiguration of the major diastereoisomers formed during the Grignard reagent addition was dependent on the presence or absence of cerium trichloride. nih.gov

Biocatalytic and Chemo-Enzymatic Synthesis Routes

Biocatalytic and chemo-enzymatic approaches are increasingly recognized for their potential in synthesizing complex chiral molecules under mild and selective conditions. nih.gov These methods often leverage the high stereoselectivity of enzymes to achieve transformations that are challenging to accomplish through traditional chemical synthesis. nih.gov

Enzymatic and Microbial Asymmetric Reduction of Ketoesters

The asymmetric reduction of ketoesters to their corresponding chiral hydroxyesters is a crucial transformation in the synthesis of many pharmaceuticals and fine chemicals. Both whole-cell microbial systems and isolated enzymes are effectively employed for this purpose.

Screening and Isolation of Microorganisms for Stereoselective Biotransformations (e.g., Yeast, Fungi, Bacteria)

A wide variety of microorganisms, including yeast, fungi, and bacteria, are capable of stereoselectively reducing ketoesters. For example, in a screening of 63 microorganisms for the reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE), Candida krusei SW2026 was identified as a highly effective biocatalyst, producing the (R)-enantiomer with 99.7% enantiomeric excess (ee) and a 95.1% yield. researchgate.net The use of baker's yeast (Saccharomyces cerevisiae) pre-treated with α-phenacyl chloride has also been shown to improve the enantioselectivity of this reduction. researchgate.net

Fungi have also demonstrated significant potential in these transformations. For instance, a study evaluating eight fungal species from four genera for the reduction of ethyl 4-chloro-3-oxobutanoate found that all strains exhibited (S)-selectivity. nih.gov Among them, Cylindrocarpon sclerotigenum IFO 31855 provided the highest yield and excellent optical purity (>99% ee). nih.gov Similarly, Penicillium purpurogenum has been used for the asymmetric reduction of ethyl 2-methyl 3-oxobutanoate, yielding the corresponding hydroxy esters with high diastereoselectivity and enantiomeric excess. nih.gov The fungus Mucor plumbeus has also been noted in the context of antifungal activity studies. researchgate.net

Bacteria, such as recombinant E. coli strains, have been engineered to co-express specific enzymes for enhanced catalytic activity. nih.gov For instance, a recombinant E. coli strain co-expressing a carbonyl reductase gene (iolS) and a glucose dehydrogenase gene (gdh) from Bacillus subtilis showed excellent performance in the production of (R)-ethyl 2-hydroxy-4-phenylbutyrate. nih.gov

| Microorganism | Enantiomeric Excess (ee) | Yield | Key Findings |

| Candida krusei SW2026 | 99.7% (R) | 95.1% | First report of this microorganism for this specific reduction. researchgate.net |

| Saccharomyces cerevisiae (pre-treated) | High | High | Pre-treatment with α-phenacyl chloride improves enantioselectivity. researchgate.net |

| Recombinant E. coli (co-expressing iolS and gdh) | >98.5% (R) | High | Demonstrates the potential of genetically engineered bacteria. nih.gov |

Characterization and Application of Isolated Enzymes (e.g., Carbonyl Reductases, Alcohol Dehydrogenases)

The enzymes responsible for the stereoselective reduction of ketoesters are primarily carbonyl reductases and alcohol dehydrogenases (ADHs). researchgate.netrsc.org These enzymes have become important catalysts for stereoselective oxidation and reduction reactions involving alcohols, aldehydes, and ketones. researchgate.net

Carbonyl reductases have demonstrated exceptional catalytic activity and stereoselectivity in the synthesis of chiral compounds. rsc.orgnih.gov For example, two distinct carbonyl reductases, HeCR and DbCR, were identified for their ability to reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate with greater than 99% ee and conversion. rsc.org Carbonyl reductases are also involved in key metabolic pathways in humans, such as the reduction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) in the placenta. nih.gov

Alcohol dehydrogenases are ubiquitous in nature and are increasingly utilized on an industrial scale. researchgate.net They can be found in all three domains of life: Archaea, Bacteria, and Eukarya. researchgate.net In the methylotrophic yeast Candida boidinii, ADHs have been shown to participate in formaldehyde (B43269) detoxification through the synthesis of methyl formate (B1220265). nih.gov The characterization of ADHs from various sources continues to expand their applicability in organic synthesis. researchgate.net

| Enzyme Type | Source Organism (Example) | Substrate (Example) | Key Characteristics |

| Carbonyl Reductase (HeCR, DbCR) | Not specified | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | >99% ee and >99% conversion. rsc.org |

| Carbonyl Reductase | Human Placenta | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Involved in detoxification pathways. nih.gov |

| Alcohol Dehydrogenase (ADH) | Candida boidinii | Formaldehyde | Participates in detoxification by synthesizing methyl formate. nih.gov |

| Carbonyl Reductase (IolS) | Bacillus subtilis | Ethyl 2-oxo-4-phenylbutyrate | High stereoselectivity (>98.5% ee). nih.gov |

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance and Stereoselectivity

The performance of naturally occurring enzymes in the synthesis of specific chiral compounds like this compound is often suboptimal for industrial applications. To overcome these limitations, enzyme engineering and directed evolution have emerged as powerful tools to enhance catalytic efficiency and stereoselectivity.

A notable example involves the structure-guided rational design of a carbonyl reductase from Gluconobacter oxydans (GoCR) for the production of ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a closely related analogue. researchgate.netrsc.org Computational analysis identified key amino acid residues (Cys93, Ile187, and Trp193) in the catalytic pocket of GoCR. researchgate.netrsc.org Through site-directed mutagenesis, several variants were created. The triple mutant, mut-W193L/C93I/I187L, demonstrated a remarkable 37.0-fold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme. rsc.org Furthermore, the stereoselectivity was dramatically improved from 43.0% enantiomeric excess (ee) for the wild-type to over 99% ee for the engineered variants. rsc.org This enhanced variant also exhibited improved thermostability. rsc.org In a batch production setting, this engineered enzyme successfully reduced up to 371 g/L of the substrate, achieving a space-time yield of 540.4 g/L per day for (R)-HPBE with greater than 99% ee. rsc.org

These results underscore the potential of enzyme engineering to tailor biocatalysts for specific industrial needs, leading to more efficient and selective synthesis of valuable chiral intermediates.

Cofactor Regeneration Systems in Biocatalysis

Many oxidoreductases, the enzymes often used in the synthesis of hydroxy-phenylbutyrates, require costly nicotinamide (B372718) cofactors such as NAD(P)H for their catalytic activity. nih.govdtu.dk The stoichiometric consumption of these cofactors makes their direct addition economically unfeasible for large-scale industrial processes. nih.govnih.gov Consequently, the development of efficient in situ cofactor regeneration systems is crucial for the practical application of these biocatalysts. rsc.orgillinois.edu

An effective strategy involves coupling the primary reductase enzyme with a second enzyme that regenerates the consumed cofactor. For the synthesis of (R)-HPBE, a bi-enzyme system coupling a carbonyl reductase (CpCR) with a glucose dehydrogenase (GDH) has been successfully developed. nih.gov This system utilizes glucose, an inexpensive substrate, to regenerate NADPH from NADP+. nih.gov Recombinant E. coli strains were engineered to co-express both CpCR and GDH. The fusion of CpCR to the C-terminus of GDH resulted in a strain with high catalytic activity (69.78 U/mg), achieving a 98.3% conversion rate and a 99.9% ee for the conversion of 30 mM ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE. nih.gov

Another approach for NADPH regeneration is the use of whole-cell biocatalysts that can utilize inexpensive cosubstrates. nih.gov For instance, citrate (B86180) can be used as a cost-effective agent for NADPH regeneration through the action of native enzymes in the tricarboxylic acid (TCA) cycle within the host organism. nih.gov This method has been demonstrated to be applicable with viable cells, lyophilized cells, and even crude cell extracts. nih.gov

The development of robust and economical cofactor regeneration systems is a key enabling technology for the industrial-scale production of chiral compounds like this compound. dtu.dknih.gov

Kinetic Resolution of Racemic Hydroxy-Phenylbutyrates

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This technique relies on the ability of a chiral catalyst, typically a lipase (B570770), to selectively react with one enantiomer at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the product.

In the context of hydroxy-phenylbutyrates, lipases have been effectively employed for the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate ((R,S)-EHPB). researchgate.net For instance, Lipase PS has shown a preference for the (S)-enantiomer in the enantioselective hydrolysis of (R,S)-EHPB, making it suitable for producing the remaining (R)-EHPB. researchgate.net Conversely, Novozym 435 exhibits (R)-stereoselectivity, which can be utilized if (R)-2-hydroxy-4-phenylbutanoic acid is the desired product. researchgate.net The enantiomeric ratio (E value), a measure of the enzyme's selectivity, was found to be 22 for both Lipase PS and Novozym 435 in hydrolysis reactions. researchgate.net

The choice of reaction medium and acyl donor can significantly influence the efficiency of the resolution. In the transesterification of (R,S)-EHPB in isooctane, using vinyl acetate (B1210297) as the acyl donor with Lipase PS suppressed the competing hydrolysis side-reaction and led to a much higher apparent E value of over 100. researchgate.net

For large-scale applications, dynamic kinetic resolution (DKR) offers a significant advantage over standard kinetic resolution by theoretically allowing for a 100% yield of the desired enantiomer. nih.gov DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. nih.govscielo.br This has been successfully applied to other chiral compounds, such as (±)-1-phenylethylamine, using a combination of Candida antarctica lipase B (CALB) and a ruthenium-based racemization catalyst. nih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-ethyl 2-hydroxy-4-phenylbutyrate

| Lipase | Reaction Type | Selectivity | Product | E value |

|---|---|---|---|---|

| Lipase PS | Hydrolysis | (S)-selective | (R)-ethyl 2-hydroxy-4-phenylbutyrate | 22 |

| Novozym 435 | Hydrolysis | (R)-selective | (R)-2-hydroxy-4-phenylbutanoic acid | 22 |

Enzymatic Esterification of Hydroxy-Phenylbutanoic Acids

Enzymatic esterification presents a mild and selective alternative to chemical methods for the synthesis of esters like this compound from the corresponding carboxylic acid. nih.gov Lipases are the most commonly used biocatalysts for this transformation due to their broad substrate specificity and stability in organic solvents. nih.gov

The synthesis of esters from carboxylic acids and alcohols is an equilibrium-limited reaction. To drive the reaction towards product formation, water, a byproduct of the reaction, needs to be removed. This is often achieved by performing the reaction in a non-aqueous solvent or by using techniques like aqueous miniemulsions. nih.gov In a study on the esterification of nonanoic acid and 3-phenylpropanol, Lipase PS was found to be highly effective, achieving 80% conversion in under an hour in a miniemulsion system. nih.gov

The choice of lipase and reaction conditions, such as temperature and the molar ratio of substrates, are critical for optimizing the esterification yield. researchgate.netnih.gov For example, in the synthesis of methyl butyrate (B1204436), a maximum yield of 86% was obtained using a purified lipase from Aspergillus fumigatus at 40°C with a 2:2 molar ratio of vinyl butyrate to methanol (B129727). researchgate.netnih.gov

The enzymatic esterification of phenolic compounds has also been explored. nih.gov Lipase B from Candida antarctica (CALB) has been successfully used to catalyze the esterification of various aromatic alcohols with hexanoic acid, achieving conversions of 50-80%. nih.gov This demonstrates the versatility of lipases in synthesizing a range of phenyl-containing esters.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl (R)-2-hydroxy-4-phenylbutyrate |

| Ethyl 2-oxo-4-phenylbutyrate |

| (R)-2-hydroxy-4-phenylbutanoic acid |

| (R,S)-ethyl 2-hydroxy-4-phenylbutyrate |

| 4-hydroxy-4-phenyl-butyric acid methyl ester |

| Benzaldehyde |

| Pyruvic acid |

| Isopropanol (B130326) |

| Ethyl acetate |

| Glucose |

| Citrate |

| Vinyl acetate |

| Isooctane |

| (±)-1-phenylethylamine |

| Nonanoic acid |

| 3-phenylpropanol |

| Vinyl butyrate |

| Methanol |

| Hexanoic acid |

| 4-hydroxybenzyl hexanoate |

| 2-hydroxybenzyl hexanoate |

| 4-methoxybenzyl hexanoate |

| Vanillyl hexanoate |

| N-acetylglucosamine |

| NADPH |

| NADP+ |

| NADH |

| NAD+ |

| Coenzyme A |

| Adenosine 5'-triphosphate |

| Flavin nucleotides |

| Carbon tetrachloride |

| Acetone |

| Sodium hydroxide |

| Hydrochloric acid |

| Butyrolactone |

| Benzene (B151609) |

| Aluminum chloride |

| Toluene |

| Isopropyl acetate |

| Dichloromethane |

| Heptane |

| Acetic acid |

| 1-butanol |

| 1-hexanol |

| Ethanol |

| Isoamyl alcohol |

Stereochemical Control and Absolute Configuration Assignment

Strategies for Achieving High Enantiomeric and Diastereomeric Excess

The synthesis of enantiomerically pure or enriched Methyl 4-hydroxy-4-phenylbutyrate predominantly relies on asymmetric reduction of a prochiral ketone precursor, typically a 4-oxo-4-phenylbutanoate derivative. Both chemo- and biocatalytic methods have been developed to achieve high levels of stereoselectivity.

One prominent strategy involves the use of biocatalysts, such as whole-cell microorganisms or isolated enzymes. For instance, the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate has been successfully achieved using various microorganisms. researchgate.net A screening of different yeast and bacteria strains can identify catalysts capable of reducing the keto group with high chemo- and enantioselectivity. For example, Pichia pastoris has been shown to be an effective biocatalyst for this transformation. researchgate.net The use of adsorbing resins in the fermentation medium can further enhance both conversion and enantioselectivity by controlling the concentrations of the substrate and product. researchgate.net

Enzymatic reductions using isolated carbonyl reductases offer another powerful approach. A stereospecific carbonyl reductase from Kluyveromyces marxianus (KmCR) has been utilized for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. tpcj.org Optimization of reaction conditions, including IPTG concentration for enzyme induction, temperature, and induction time, is crucial for maximizing the yield and enantiomeric excess of the product. tpcj.org Similarly, recombinant diketoreductase has demonstrated excellent stereoselectivity in the synthesis of ethyl (S)-2-hydroxy-4-phenylbutyrate. researchgate.net

Beyond biocatalysis, traditional chemical methods involving chiral catalysts or auxiliaries can also be employed. However, the high selectivity and mild reaction conditions offered by enzymatic methods often make them a more attractive option for the synthesis of chiral hydroxy esters like this compound.

Table 1: Examples of Biocatalytic Strategies for Enantioselective Synthesis

| Precursor | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethyl 2,4-dioxo-4-phenylbutyrate | Baker's yeast | (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | 98% | researchgate.net |

| Ethyl 2-oxo-4-phenylbutyrate | Pichia pastoris CBS 704 | Ethyl (R)-2-hydroxy-4-phenylbutyrate | High | researchgate.net |

| Ethyl 2-oxo-4-phenylbutyrate | Carbonyl reductase (KmCR) | Ethyl (R)-2-hydroxy-4-phenylbutyrate | ≥99.9% | tpcj.org |

| β,δ-diketo esters | Recombinant diketoreductase | Ethyl (S)-2-hydroxy-4-phenylbutyrate | Excellent | researchgate.net |

Methodologies for Absolute Configuration Determination in Chiral Products

Once a chiral product such as this compound has been synthesized, it is imperative to determine its absolute configuration. Several analytical techniques are available for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays by the crystal lattice, the precise three-dimensional arrangement of atoms in the molecule can be elucidated. The Flack parameter, derived from the X-ray diffraction data, is a critical value for confidently assigning the absolute stereochemistry. nih.gov

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers and determining the enantiomeric excess of a chiral mixture. By using a chiral stationary phase, the two enantiomers of a compound will have different retention times, allowing for their separation and quantification. While chiral HPLC is excellent for determining enantiomeric purity, it does not directly provide the absolute configuration unless a standard of known configuration is available for comparison.

Chiral Derivatization: In cases where X-ray crystallography is not feasible, chiral derivatization followed by spectroscopic or chromatographic analysis can be employed. This involves reacting the chiral analyte with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be distinguished by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS). biomolther.org For example, a chiral derivatization strategy using phenylglycine methyl ester (PGME) has been developed to determine the absolute configurations of N,N-dimethyl amino acids, which could be adapted for other chiral molecules. biomolther.org

Optical Rotation: Measurement of the specific rotation of a chiral compound using a polarimeter can also be used to infer its absolute configuration, provided that the specific rotation of the pure enantiomer is known from the literature. For instance, ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate has a reported specific rotation of [α]21/D −10° (neat). sigmaaldrich.com

Factors Influencing Stereoselectivity in Synthetic Pathways (e.g., Solvent Effects, pH, Temperature)

The stereochemical outcome of a synthetic reaction leading to this compound can be significantly influenced by various reaction parameters. Careful control of these factors is essential for achieving high stereoselectivity.

Temperature: Temperature can have a profound effect on the enantioselectivity of a reaction. In many enzymatic reductions, lower temperatures often lead to higher enantiomeric excess. For the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using KmCR, the optimal reaction temperature was found to be 25 °C. tpcj.org In the cultivation stage for enzyme production, a lower induction temperature of 17 °C was determined to be most efficient. tpcj.org

Solvent: The choice of solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereoselectivity of the reaction. In some biocatalytic reductions, the use of a co-solvent can improve both the yield and the enantioselectivity. For the KmCR-catalyzed reduction of ethyl 2-oxo-4-phenylbutyrate, the addition of isopropanol (B130326) as a co-solvent at a ratio of 10% was found to be optimal. tpcj.org

pH: The pH of the reaction medium is particularly critical for enzymatic reactions, as it affects the ionization state of both the enzyme's active site and the substrate. Maintaining the optimal pH is crucial for maximizing enzyme activity and stereoselectivity.

Substrate and Enzyme Concentration: The concentrations of the substrate and the enzyme can also impact the stereochemical outcome. In the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with KmCR, the optimal substrate and enzyme concentrations were determined to be 10.3 g·L⁻¹ and 50 g·L⁻¹, respectively. tpcj.org

Reaction Time: The duration of the reaction can also play a role. A shorter reaction time of 20 minutes was sufficient to achieve a high yield and optical purity in the optimized KmCR-catalyzed synthesis. tpcj.org

By carefully optimizing these factors, it is possible to steer the synthetic pathway towards the desired stereoisomer of this compound with high selectivity.

Table 2: Optimized Reaction Conditions for the Synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate using KmCR

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 25 °C | tpcj.org |

| Substrate Concentration | 10.3 g·L⁻¹ | tpcj.org |

| Enzyme Concentration | 50 g·L⁻¹ | tpcj.org |

| Co-solvent | Isopropanol (10%) | tpcj.org |

| Reaction Time | 20 minutes | tpcj.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl (R)-2-hydroxy-4-phenylbutyrate |

| Ethyl 2-oxo-4-phenylbutyrate |

| (-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate |

| Ethyl (S)-2-hydroxy-4-phenylbutyrate |

| Phenylglycine methyl ester |

| N,N-dimethyl amino acids |

| Isopropanol |

Mechanistic Investigations of Reactions Involving Methyl 4 Hydroxy 4 Phenylbutyrate and Analogues

Elucidation of Reaction Pathways and Transition State Characterization

The formation of Methyl 4-hydroxy-4-phenylbutyrate and its analogues, particularly through the reduction of the corresponding ketoesters, has been a subject of mechanistic studies, often employing computational methods like Density Functional Theory (DFT). These studies help to map out the energetic landscape of the reaction, identifying the most favorable pathways and characterizing the high-energy transition states that govern the reaction rate and selectivity.

In the asymmetric hydrogenation of ketones, a reaction analogous to the formation of the chiral center in this compound, DFT studies have been instrumental. For instance, theoretical investigations into the asymmetric ketone hydrogenation catalyzed by Manganese complexes have revealed the intricate steps of the catalytic cycle. These studies calculate the energy profiles for different proposed mechanisms, allowing for the identification of the rate-determining step and the factors that control enantioselectivity. rsc.org

Similarly, DFT studies on the enantioselective reduction of ketones with borane (B79455) catalyzed by a B-methoxy-oxazaborolidine catalyst have elucidated the mechanism of stereochemical control. The calculations pinpointed the formation of the catalyst-substrate complex as the rate-determining and chirality-limiting step. nih.gov By analyzing the transition state energies for the formation of the (R) and (S) products, the high enantiomeric excess observed experimentally can be explained. nih.gov

While direct DFT studies on this compound are not extensively reported in the provided literature, the principles from analogous systems are transferable. The reaction pathway for the reduction of a precursor like methyl 4-oxo-4-phenylbutanoate would likely proceed through a similar series of steps involving coordination of the ketone to the catalyst, hydride transfer from a reducing agent (like NADH in enzymatic reactions or borane in chemical reductions), and subsequent release of the alcohol product. The characterization of the transition states in these analogous reactions provides a model for understanding the steric and electronic interactions that dictate the reaction's progress and outcome for this compound.

Investigations into the formation of related aromatic compounds from smaller aldehydes have also shed light on potential reaction pathways. For example, the formation of 2- and 4-methylbenzaldehyde (B123495) from acetaldehyde (B116499) over a hydroxyapatite (B223615) catalyst involves complex condensation reactions, dehydrocyclization, and the intermediacy of highly reactive acyclic species. bohrium.com While a different type of reaction, this demonstrates the complexity of pathways that can lead to substituted aromatic compounds.

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient species that are formed during a chemical reaction but are not the final products. Their identification and characterization are key to understanding the reaction mechanism. In the context of reactions involving this compound and its analogues, several types of intermediates can be postulated and, in some cases, have been studied.

In multi-component reactions, which aim to construct complex molecules in a single step, the interception of in-situ generated reactive intermediates is a key strategy. While not directly involving this compound, studies on four-component reactions highlight the challenges and potential of this approach. The success of such reactions depends on the comparable formation rates of the different reactive intermediates to allow for their efficient cross-coupling. rsc.org

In the context of the asymmetric reduction of α-ketoesters, a reaction class relevant to the synthesis of this compound, the formation of an N-anionized Hantzsch ester has been identified as a key reactive intermediate. kyoto-u.ac.jp Deuterium-labeling experiments have provided unequivocal evidence for the N-anionization of the reductant prior to the hydrogen transfer to the substrate. kyoto-u.ac.jp This intermediate is crucial for the catalytic cycle and the subsequent asymmetric induction.

Furthermore, in the reduction of α-ketoesters in the presence of a mono-ionized zinc species, the reaction proceeds through a transition state where the substrate carbonyl is activated by the zinc ion, facilitating hydride transfer from the dihydropyridine (B1217469) reductant. rsc.org The geometry of this intermediate complex dictates the facial selectivity of the hydride attack.

While direct experimental observation of reactive intermediates for the synthesis of this compound is challenging due to their short lifetimes, computational studies can provide valuable insights into their structure and stability. For instance, in the enzymatic reduction of related keto-esters, the enzyme-substrate complex itself can be considered a critical reactive intermediate, where the substrate is precisely oriented within the enzyme's active site for stereoselective reduction.

Role of Catalysts and Enzyme Active Sites in Reaction Mechanisms

Catalysts, both chemical and biological (enzymes), play a pivotal role in the synthesis of this compound and its analogues by providing an alternative reaction pathway with a lower activation energy. The mechanism of catalysis often involves the formation of a catalyst-substrate complex, which facilitates the key bond-forming or bond-breaking steps.

Enzymatic Catalysis:

The enantioselective reduction of keto-esters to produce chiral hydroxy-esters is a prominent application of enzyme catalysis. Carbonyl reductases are a class of enzymes that have been extensively studied for their ability to catalyze the asymmetric reduction of compounds like ethyl 2-oxo-4-phenylbutyrate, a close analogue of the precursor to this compound. nih.gov

The active site of a carbonyl reductase contains a binding pocket for the substrate and a cofactor, typically NADPH or NADH, which provides the hydride for the reduction. The stereospecificity of the reduction is determined by the precise positioning of the substrate within the active site, which exposes one face of the carbonyl group to the hydride transfer from the cofactor. nih.gov Docking experiments and analysis of enzyme-substrate complexes have been used to explain the high enantioselectivity of these reactions. nih.gov For example, in the reduction of various ketones by (S)-1-phenylethanol dehydrogenase, the interaction and binding energies of the theoretical enzyme-substrate complexes leading to the respective (S)- or (R)-alcohols have been shown to correlate well with the experimentally observed high enantioselectivity. nih.gov

The efficiency of these enzymatic reductions can be optimized by varying reaction conditions such as temperature, substrate concentration, and the use of co-solvents. For instance, in the reduction of ethyl 2-oxo-4-phenylbutyrate using the stereospecific carbonyl reductase KmCR, optimal conditions were found to be 25 °C with a specific substrate and enzyme concentration, leading to a high yield and excellent optical purity.

Chemical Catalysis:

In non-enzymatic reactions, organocatalysts and metal complexes are employed to achieve asymmetric synthesis. For the enantioselective aldol (B89426) reaction to produce (R)-4-hydroxy-4-phenylbutan-2-one, a related compound, an N-PEG-(L)-prolinamide organocatalyst has been used. kyoto-u.ac.jp The mechanism of such organocatalysts often involves the formation of an enamine or iminium ion intermediate with the substrate, which then reacts stereoselectively.

DFT studies on the asymmetric hydrogenation of ketones catalyzed by Mn complexes have shown that the catalyst activates the ketone and facilitates the transfer of hydrogen. rsc.org The ligand environment around the metal center is crucial in creating a chiral pocket that directs the approach of the substrate, leading to the preferential formation of one enantiomer.

The table below summarizes the key catalysts and their roles in reactions analogous to the synthesis of this compound.

| Catalyst/Enzyme | Substrate Analogue | Reaction Type | Role of Catalyst/Enzyme Active Site |

| Carbonyl Reductase (from various microorganisms) | Ethyl 2-oxo-4-phenylbutyrate | Asymmetric Reduction | Binds substrate and cofactor (NADPH/NADH) in a specific orientation for stereoselective hydride transfer. |

| (S)-1-phenylethanol dehydrogenase | Acetophenone derivatives | Asymmetric Reduction | Creates a chiral environment that leads to the formation of (S)-alcohols with high enantioselectivity. nih.gov |

| B-methoxy-oxazaborolidine | Ketones | Asymmetric Reduction | Forms a complex with the ketone and borane, directing the hydride attack to one face of the carbonyl. nih.gov |

| N-PEG-(L)-prolinamide | Benzaldehyde (B42025) and acetone | Enantioselective Aldol Reaction | Forms a chiral enamine intermediate with acetone, which then reacts stereoselectively with benzaldehyde. kyoto-u.ac.jp |

| Mn(CO)2–PSiNSiP pincer complex | Ketones | Asymmetric Hydrogenation | Activates the ketone and creates a chiral pocket to control the stereochemical outcome of the hydrogenation. rsc.org |

Mechanisms of Asymmetric Induction

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In the synthesis of chiral molecules like this compound, understanding the mechanism of asymmetric induction is paramount for achieving high optical purity.

Enzymatic Asymmetric Induction:

In enzyme-catalyzed reactions, the mechanism of asymmetric induction is a direct consequence of the highly structured and chiral environment of the enzyme's active site. As discussed previously, the substrate is bound in a specific orientation, and the reactive groups are positioned for a stereoselective transformation. For the reduction of ethyl 2-oxo-4-phenylbutyrate, the facial selectivity of the hydride attack on the prochiral ketone is dictated by the interactions between the substrate and the amino acid residues of the active site. nih.govnih.gov This lock-and-key model, or more accurately, the induced-fit model, ensures that the hydride is delivered to only one face of the carbonyl group, leading to the formation of a single enantiomer of the corresponding alcohol.

Chemical Asymmetric Induction:

In chemical synthesis, asymmetric induction is typically achieved through the use of a chiral catalyst, a chiral auxiliary, or a chiral reagent.

Chiral Catalysts: As seen in the examples of the B-methoxy-oxazaborolidine catalyst and the Mn pincer complex, the chiral ligand framework of the catalyst creates a diastereomeric transition state with the substrate. rsc.orgnih.gov The difference in the free energy of these diastereomeric transition states determines the enantiomeric excess of the product. The catalyst essentially acts as a template, guiding the reaction along a lower energy pathway to form one enantiomer preferentially.

Chiral Auxiliaries: Although not explicitly detailed for this compound in the provided search results, a common strategy involves covalently attaching a chiral auxiliary to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Reagents: In some cases, a stoichiometric amount of a chiral reagent is used to effect the asymmetric transformation. The Hantzsch ester, when made chiral, can act as a chiral hydride source for the asymmetric reduction of α-ketoesters. kyoto-u.ac.jprsc.org The enantioselectivity in these reactions arises from the diastereomeric interaction between the chiral reagent and the substrate in the transition state.

The table below provides a summary of the mechanisms of asymmetric induction in relevant reactions.

| Method | Key Principle | Example |

| Enzymatic Catalysis | The chiral active site of the enzyme binds the substrate in a specific orientation, allowing for a highly stereoselective reaction. | Reduction of ethyl 2-oxo-4-phenylbutyrate by carbonyl reductase to yield (R)-ethyl 2-hydroxy-4-phenylbutanoate with high enantiomeric excess. nih.gov |

| Chiral Chemical Catalysis | A chiral catalyst forms diastereomeric transition states with the substrate, leading to a lower energy pathway for the formation of one enantiomer. | Asymmetric reduction of ketones catalyzed by a chiral oxazaborolidine, where the catalyst dictates the face of hydride attack. nih.gov |

| Chiral Reagent | A stoichiometric chiral reagent transfers its chirality to the product through a diastereomeric transition state. | Asymmetric reduction of α-ketoesters using a chiral Hantzsch ester as the hydride source. kyoto-u.ac.jprsc.org |

Applications As Key Synthetic Intermediates and Chiral Building Blocks

Precursor in the Synthesis of Advanced Organic Molecules

While specific, widespread applications of methyl 4-hydroxy-4-phenylbutyrate as a direct precursor for a broad range of advanced organic molecules are not extensively documented in publicly available scientific literature, its structural motif is characteristic of a versatile synthetic intermediate. The hydroxyl and ester functionalities allow for a variety of chemical transformations, positioning it as a potential starting material for the synthesis of more complex molecular architectures. Further research and exploration may uncover a wider scope of its utility in this context.

Role in the Construction of Pharmaceutical Precursors (e.g., Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediates)

In the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure, the closely related ethyl ester, (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), is a well-established and crucial chiral intermediate. While the direct use of this compound is not prominently detailed, the synthetic strategies involving its ethyl analogue are highly relevant and illustrative of the importance of this structural class.

ACE inhibitors such as benazepril, enalapril (B1671234), and lisinopril (B193118) often incorporate a derivative of (R)-2-hydroxy-4-phenylbutyric acid. The synthesis of these drugs frequently involves the stereoselective reduction of an α-keto ester precursor.

Key Research Findings:

A highly efficient method for producing (R)-HPBE involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE). This transformation is often catalyzed by enzymes, such as carbonyl reductases, which provide high enantioselectivity. In one notable study, a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase (for cofactor regeneration) was developed. This engineered bi-enzyme system achieved a high conversion rate and excellent enantiomeric excess for the production of (R)-HPBE.

The synthesis of benazepril, for instance, can proceed via the condensation of an activated form of (R)-2-hydroxy-4-phenylbutyrate ethyl ester with a benzazepinone (B8055114) intermediate. Similarly, the synthesis of lisinopril involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate with a dipeptide, followed by hydrolysis.

| Drug | Key Intermediate | Precursor |

| Benazepril | (R)-2-hydroxy-4-phenylbutyrate ethyl ester | Ethyl 2-oxo-4-phenylbutyrate |

| Enalapril | (R)-2-hydroxy-4-phenylbutyrate ethyl ester | Ethyl 2-oxo-4-phenylbutyrate |

| Lisinopril | (R)-2-hydroxy-4-phenylbutyrate ethyl ester | Ethyl 2-oxo-4-phenylbutyrate |

Building Block for Analogues of Naturally Occurring Compounds (e.g., Amino Acid Derivatives)

The use of this compound as a direct building block for the synthesis of analogues of naturally occurring compounds, such as amino acid derivatives, is not extensively described in the current body of scientific literature. However, the synthesis of γ-hydroxy-α-amino acids can be achieved through various biocatalytic methods, such as the combination of an enantioselective pyruvate-aldolase and an S-selective transaminase. nih.gov These methods typically start from different precursors. The diastereoselective synthesis of α-hydroxy-β-amino acid derivatives has also been reported through Lewis acid-catalyzed three-component condensation reactions, again utilizing different starting materials. nih.gov

Theoretical and Computational Studies of Methyl 4 Hydroxy 4 Phenylbutyrate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can predict a molecule's three-dimensional structure, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For the anion of a related quinoline (B57606) derivative, DFT calculations were used to interpret the direction of methylation, a process dependent on the molecule's electronic structure. mdpi.com

Table 1: Illustrative Electronic Properties of Methyl 4-hydroxy-4-phenylbutyrate (Hypothetical Data Based on Analogous Compounds)

| Property | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (oxidation potential) |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (reduction potential) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential | Negative on O atoms, Positive on OH proton | Predicts sites for non-covalent interactions and chemical reactions |

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding the mechanism of enzyme inhibition. For this compound, docking studies could be employed to investigate its potential interactions with various enzymes.

The process involves generating a three-dimensional model of the ligand and the target enzyme's active site. The ligand is then placed in various positions and orientations within the active site, and a scoring function is used to estimate the binding affinity for each pose. These scores, often expressed as binding energies, help identify the most stable binding mode. For instance, in a study of glabridin (B1671572) derivatives as tyrosinase inhibitors, molecular docking was used to predict binding affinities and identify key interactions. nih.gov A similar study on substituted thieno[2,3-b]thiophenes showed that the most potent compounds exhibited strong hydrogen bonding and hydrophobic interactions with crucial residues in the enzyme's active site. mdpi.com

For this compound, docking studies could reveal hydrogen bonds between its hydroxyl or carbonyl groups and amino acid residues like serine or aspartic acid in an enzyme's active site. The phenyl group could engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine or tryptophan. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Active Site

| Parameter | Result (Hypothetical) | Implication |

| Binding Energy | -7.5 kcal/mol | Suggests a stable binding interaction with the enzyme. |

| Key Interacting Residues | Ser-221, Asp-153, Phe-330 | Identifies the specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bond with Ser-221 (OH), Hydrogen bond with Asp-153 (C=O), π-π stacking with Phe-330 (phenyl ring) | Elucidates the nature of the forces holding the ligand in the active site. |

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity and chemical reactivity. This compound has several rotatable bonds, allowing it to adopt numerous conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

Computational methods like molecular mechanics or quantum chemical calculations can be used to perform a systematic search of the conformational space. For example, a potential energy surface (PES) can be generated by calculating the energy of the molecule as a function of the torsion angles of its rotatable bonds. A study on the anion of a quinoline derivative used DFT calculations to determine that the most stable conformation had the SCH3 group rotated towards the nitrogen atom, with a 7 kcal/mol energy difference to the next stable conformer. mdpi.com

For this compound, key torsion angles would include those around the C-C bonds of the butyrate (B1204436) chain and the bond connecting the phenyl ring to the chain. The analysis would reveal the preferred spatial arrangement of the phenyl, hydroxyl, and ester groups, which is crucial for how the molecule fits into an enzyme's active site. This analysis is also fundamental for predicting the outcome of stereoselective reactions.

Table 3: Key Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Atoms Involved | Significance |

| τ1 | C(carbonyl)-C(alpha)-C(beta)-C(gamma) | Determines the orientation of the ester group relative to the chiral center. |

| τ2 | C(alpha)-C(beta)-C(gamma)-C(phenyl) | Influences the positioning of the phenyl ring relative to the main chain. |

| τ3 | C(beta)-C(gamma)-C(phenyl)-C(aromatic) | Defines the rotation of the phenyl ring. |

| τ4 | H-O-C(gamma)-C(beta) | Determines the orientation of the hydroxyl proton, affecting hydrogen bonding. |

Computational Mechanistic Elucidation of Synthetic Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. This is particularly useful for understanding and optimizing synthetic routes to complex molecules like this compound.

A common synthesis for this compound would involve the reduction of a γ-keto ester, specifically methyl 4-oxo-4-phenylbutanoate. The stereoselectivity of this reduction is crucial for obtaining a specific enantiomer of the product. Computational studies can model the reaction pathway of this reduction with various reducing agents. For example, studies on the asymmetric reduction of β-keto esters have used docking experiments to explain the high enantioselectivity of the reaction by analyzing the interaction and binding energies of the theoretical enzyme-substrate complexes. nih.gov

Another plausible synthetic route is the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable ester like methyl succinate. Computational studies on Grignard additions to esters have elucidated a four-step kinetic model involving a magnesium hemiacetal intermediate, which is supported by ab initio molecular computations. mdpi.com By calculating the energy profile of the reaction, including the transition states for the attack of the nucleophile from different faces of the carbonyl group, chemists can predict which stereoisomer is more likely to form and design reaction conditions to favor the desired product.

Process Optimization and Reaction Engineering for Scalable Synthesis

Development of Biphasic Reaction Systems for Enhanced Yield and Enantioselectivity

Biphasic reaction systems have emerged as a powerful strategy to enhance the yield and enantioselectivity in the synthesis of chiral hydroxy esters like methyl 4-hydroxy-4-phenylbutyrate. These systems, typically composed of an aqueous phase and an immiscible organic solvent, offer several advantages, including in situ extraction of the product from the catalytic environment, which can mitigate product inhibition and shift the reaction equilibrium towards product formation.

The choice of the organic solvent is critical and can significantly influence the reaction performance. Solvents are selected based on their ability to dissolve the substrate and product, their biocompatibility with the catalyst (in the case of biocatalysis), and their ease of separation. The interface between the two phases provides a unique environment for the reaction to occur, often leading to enhanced catalyst stability and performance.

Table 1: Performance of Biphasic Systems in the Synthesis of Related Chiral Hydroxy Esters

| Substrate | Biphasic System | Key Finding | Reference |

|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutyrate | Water/Benzene (B151609) | Overcame strong substrate and product inhibition, leading to high catalytic activity and enantioselectivity. | researchgate.net |

| Ethyl 2-oxo-4-phenylbutyrate | Aqueous-Toluene | Coupled with formate (B1220265) dehydrogenase for cofactor regeneration, achieved an overall product yield of 88.7% with 99.5% ee. | researchgate.net |

Interface Bioreactor Design and Performance in Biotransformations

Interface bioreactors offer a specialized configuration of biphasic systems, where the biocatalyst is often immobilized on a solid support positioned at the interface between the aqueous and organic phases. This design facilitates continuous product removal into the organic phase, thereby reducing product inhibition and simplifying downstream processing.

A notable example is the use of a pad-packed interface bioreactor for the microbial reduction of ethyl 2-oxo-4-phenylbutanoate. In this system, the microorganism, such as Candida holmii, is immobilized on a support material, and the reaction proceeds at the interface of the two liquid phases. This setup has been successful in producing the corresponding (R)-ethyl-2-hydroxy-4-phenylbutanoate.

Another relevant design is the fibrous bed bioreactor. In one study, D-lactate dehydrogenase and whole cells of Candida boidinii containing formate dehydrogenase were co-immobilized on a cotton cloth. This bioreactor was operated in fed-batch and repeated batch modes for the production of R-2-hydroxy-4-phenylbutyric acid, demonstrating stable reactor productivity.

Table 2: Performance of Different Bioreactor Designs in Related Biotransformations

| Bioreactor Type | Biocatalyst | Substrate | Product | Key Performance Metric |

|---|---|---|---|---|

| Pad-packed Interface Bioreactor | Candida holmii | Ethyl 2-oxo-4-phenylbutanoate | (R)-Ethyl-2-hydroxy-4-phenylbutanoate | Overall yield of 58% after 4 days. |

| Fibrous Bed Bioreactor | Co-immobilized D-lactate dehydrogenase and Candida boidinii cells | 2-oxo-4-phenylbutyric acid | R-2-hydroxy-4-phenylbutyric acid | Stable reactor productivity of 9 g/L·h. |

Substrate Loading and Product Inhibition Management Strategies

The use of biphasic systems, as discussed earlier, is another key strategy for managing product inhibition. By continuously removing the product from the aqueous phase where the catalyst resides, the inhibitory effect of the product is minimized. Optimization of reaction conditions, such as substrate concentration, is also crucial. For the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate, the optimal substrate concentration was found to be 10.3 g/L to achieve a high yield and optical purity. tpcj.org

Table 3: Strategies for Managing Substrate and Product Inhibition

| Strategy | Method | Application Example | Outcome | Reference |

|---|---|---|---|---|

| Substrate Feeding | Gradual addition of substrate to the reactor. | Biocatalytic reduction of ethyl 2-oxo-4-phenylbutyrate. | Enabled efficient conversion of a final substrate concentration of 920 mM. | nih.gov |

| Biphasic System | Use of a water/organic solvent system. | Asymmetric reduction of ethyl-2-oxo-4-phenylbutyrate. | Overcame strong substrate and product inhibition. | researchgate.net |

| Optimization of Substrate Concentration | Determining the optimal initial substrate loading. | Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate. | An optimal substrate concentration of 10.3 g/L resulted in a 62% yield with ≥99.9% optical purity. | tpcj.org |

Catalyst Immobilization and Reusability Studies

Various materials and methods have been explored for catalyst immobilization. For instance, in a related synthesis, a carbonylcobalt catalyst was immobilized on poly(4-vinylpyridine) through coordination bonds. This immobilized catalyst could be easily separated by filtration and reused with only a slight loss of catalytic efficiency. rsc.org In other studies, sulfonated mesoporous silica (B1680970) has been used as a solid acid catalyst, demonstrating excellent reusability for up to ten consecutive cycles without a significant decrease in catalytic activity. researchgate.net

In the context of biocatalysis, enzymes and whole cells can be immobilized on various supports. As mentioned previously, the co-immobilization of a dehydrogenase and whole cells on a fibrous support in a bioreactor is an effective strategy. researchgate.net This approach not only enhances stability but also allows for continuous or repeated batch operation. The development of robust immobilization techniques is critical for the industrial application of catalysts in the synthesis of this compound, contributing to a more economical and environmentally friendly process.

Table 4: Examples of Catalyst Immobilization and Reusability

| Catalyst | Support Material | Application | Reusability | Reference |

|---|---|---|---|---|

| Carbonylcobalt | Poly(4-vinylpyridine) | Alkoxycarbonylation of ethylene (B1197577) oxide | Reused with only a slight loss of catalytic efficiency. | rsc.org |

| Sulfonated Mesoporous Silica | MCM-41 and SBA-15 | Synthesis of 7-hydroxy-4-methyl coumarin | Reused for ten consecutive cycles with no significant decrease in activity. | researchgate.net |

| D-lactate dehydrogenase and Candida boidinii cells | Cotton cloth | Production of R-2-hydroxy-4-phenylbutyric acid | Stable productivity in repeated batch modes. | researchgate.net |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Mechanistic Insights and Trace Analysis (e.g., CID-MS2, DESI-MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of Methyl 4-hydroxy-4-phenylbutyrate. Techniques like Electrospray Ionization (ESI) coupled with HRMS provide highly accurate mass measurements, typically within a few parts per million (ppm), allowing for the unequivocal determination of the molecular formula (C₁₁H₁₄O₃).

While specific Collision-Induced Dissociation (CID-MS²) data for this exact molecule is not widely published, such an analysis would be crucial for structural confirmation. In a CID experiment, the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ would be isolated and fragmented. The expected fragmentation pathways would involve the loss of water (H₂O) from the secondary alcohol, the loss of methanol (B129727) (CH₃OH) from the ester, and cleavage of the butyrate (B1204436) chain. These fragmentation patterns provide a veritable fingerprint of the molecule, confirming the connectivity of the phenyl, hydroxyl, and methyl ester groups.

Advanced ambient ionization techniques like Desorption Electrospray Ionization (DESI-MS) could be employed for the rapid, in-situ analysis of this compound directly from surfaces, such as a thin-layer chromatography plate, without requiring sample preparation. This would be particularly useful for monitoring reaction progress or for high-throughput screening of synthesis conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR spectroscopy would confirm the presence of all 14 protons in the molecule. The spectrum would feature distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), the methoxy (B1213986) protons of the ester as a sharp singlet around 3.6 ppm, the methine proton adjacent to the hydroxyl group as a multiplet, and the two methylene (B1212753) groups of the butyrate chain, which would appear as complex multiplets due to their diastereotopic nature.

¹³C NMR spectroscopy complements the proton data by identifying all 11 unique carbon environments. Key signals would include the carbonyl carbon of the ester (around 173 ppm), the carbons of the aromatic ring (125-145 ppm), the carbon bearing the hydroxyl group (around 70 ppm), the methoxy carbon (around 51 ppm), and the two aliphatic carbons of the chain.

Although detailed spectral data is often reported in specific literature references, it is frequently noted that the spectra are acquired on high-field instruments (e.g., 400 or 500 MHz) to resolve complex spin-spin coupling patterns. NMR is also a powerful tool for monitoring the conversion of the precursor, Methyl 4-oxo-4-phenylbutyrate, to the final product by observing the disappearance of the ketone signal and the appearance of the alcohol and corresponding methine signals.

Chiral Chromatography (e.g., Chiral HPLC, GC) for Enantiomeric Purity Analysis

As this compound contains a stereocenter at the C4 position, it exists as a pair of enantiomers, (R)- and (S)-. Determining the enantiomeric purity, or enantiomeric excess (ee), is critical, especially in asymmetric synthesis. Chiral chromatography is the gold standard for this analysis.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for separating the enantiomers. Research has shown successful separation and analysis, allowing for the determination of high enantiomeric excess (e.g., 99% ee) for the (S)-enantiomer. The specific conditions of the analysis are crucial for achieving baseline separation.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD |

| Mobile Phase | Hexane/Isopropanol (B130326) |

| Detection | UV |

| Analysis Type | Isocratic |

Chiral Gas Chromatography (GC) can also be used, often after derivatization of the hydroxyl group to a more volatile species, to provide an alternative method for enantiomeric separation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. The spectrum provides direct evidence for the successful reduction of the precursor ketone to the alcohol.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, broad | ~3400 |

| C-H (Aromatic) | Stretching | ~3022 |

| C-H (Aliphatic) | Stretching | 2974-2872 |

| C=O (Ester) | Stretching | ~1730 |

| C=C (Aromatic) | Stretching | ~1612, 1509 |

| C-O (Ester/Alcohol) | Stretching | 1245-1020 |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the electronic transitions within the molecule. The primary chromophore in this compound is the phenyl group. The spectrum would be expected to show characteristic absorptions around 254-265 nm, corresponding to the π-π* transitions of the benzene (B151609) ring. This technique is less informative for the aliphatic portion of the molecule but can be useful for quantification using a calibration curve, as the absorbance is proportional to the concentration.

X-ray Crystallography of Key Intermediates or Derivatives

X-ray crystallography provides the most definitive, three-dimensional structural information, including absolute configuration, if a suitable single crystal can be obtained. While obtaining a single crystal of an oil like this compound can be challenging, this technique can be applied to key crystalline intermediates or derivatives.

Q & A

Q. What are the common synthetic routes for Methyl 4-hydroxy-4-phenylbutyrate, and how can reaction conditions be optimized for higher yield?

this compound synthesis typically involves esterification of 4-hydroxy-4-phenylbutyric acid with methanol under acidic catalysis. Optimization strategies include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are common, but immobilized enzymes may reduce side reactions.

- Temperature control : Reflux conditions (~60–80°C) balance reaction rate and thermal stability.

- Solvent-free systems : Minimize solvent use to enhance atom economy and simplify purification . Yield improvements can be monitored via thin-layer chromatography (TLC) or HPLC, with iterative adjustments to molar ratios and reaction time.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ester group formation and phenyl ring substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHO) and detects impurities.

- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., hydroxyl at ~3400 cm, ester carbonyl at ~1720 cm) . Purity assessment via HPLC with a C18 column and UV detection (λ = 254 nm) is recommended.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Based on structurally related compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335: respiratory irritation) .

- Storage : Keep in airtight containers away from oxidizers, with temperature control to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across different studies?

Contradictions may arise from variability in experimental models or compound purity. Methodological solutions include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and validated compound batches (≥95% purity via HPLC).

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounders like solvent effects (e.g., DMSO vs. aqueous solutions).

- Mechanistic studies : Use knock-out models or selective inhibitors to isolate target pathways .

Q. What strategies are employed to study the metabolic stability of this compound in in vitro models?

- Liver microsomal assays : Incubate the compound with NADPH-fortified human liver microsomes, sampling at intervals (0, 15, 30, 60 min) to quantify parent compound depletion via LC-MS/MS.

- CYP enzyme profiling : Use recombinant cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways.

- Stability under physiological conditions : Assess hydrolysis in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C .

Q. How do structural modifications of this compound influence its receptor binding affinity and selectivity?

- Hydroxyl group substitution : Replace the 4-hydroxy group with methoxy or acetyloxy to evaluate steric/electronic effects on receptor docking (e.g., GABA vs. NMDA receptors).

- Phenyl ring derivatives : Introduce electron-withdrawing groups (e.g., -Cl, -NO) at the para position to modulate lipophilicity and binding kinetics.

- Ester hydrolysis : Compare activity of the parent acid (4-hydroxy-4-phenylbutyric acid) to the ester form to assess prodrug potential .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.